molecular formula C16H19INO4- B12340676 1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-

Cat. No.: B12340676
M. Wt: 416.23 g/mol
InChI Key: MUDNZNUWXOMXHX-OLZOCXBDSA-M
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Description

1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an iodophenyl group and a tert-butyl ester.

Preparation Methods

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent substitution reactions. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to enhance efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- stands out due to its unique structural features and reactivity. Similar compounds include:

  • 1,3-Pyrrolidinedicarboxylic acid derivatives with different substituents.
  • Compounds with similar ester groups but different aromatic substitutions.

Properties

Molecular Formula

C16H19INO4-

Molecular Weight

416.23 g/mol

IUPAC Name

(3R,4S)-4-(4-iodophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H20INO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1

InChI Key

MUDNZNUWXOMXHX-OLZOCXBDSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=C(C=C2)I

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=C(C=C2)I

Origin of Product

United States

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